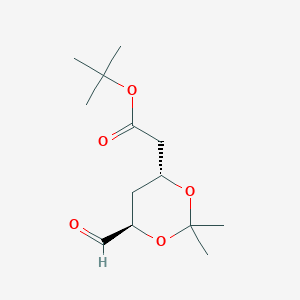
(R)-2-((S)-2-Amino-5-guanidinopentanamido)-3-(4-hydroxyphenyl)propanoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-((S)-2-Amino-5-guanidinopentanamido)-3-(4-hydroxyphenyl)propanoicacid is a complex organic compound that features both amino and guanidino functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((S)-2-Amino-5-guanidinopentanamido)-3-(4-hydroxyphenyl)propanoicacid typically involves multi-step organic reactions. The process may start with the preparation of the amino acid backbone, followed by the introduction of the guanidino group and the hydroxyl group on the phenyl ring. Common reagents used in these steps include protecting groups, coupling agents, and specific catalysts to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-((S)-2-Amino-5-guanidinopentanamido)-3-(4-hydroxyphenyl)propanoicacid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.
Reduction: The guanidino group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong bases or acids, depending on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a quinone, while reduction of the guanidino group would yield an amine.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-2-((S)-2-Amino-5-guanidinopentanamido)-3-(4-hydroxyphenyl)propanoicacid can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme interactions, protein folding, and other biochemical processes. Its structure allows it to interact with various biological molecules, making it a useful tool in molecular biology.
Medicine
In medicine, ®-2-((S)-2-Amino-5-guanidinopentanamido)-3-(4-hydroxyphenyl)propanoicacid could be investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In industrial applications, this compound could be used in the production of specialty chemicals, pharmaceuticals, and other high-value products. Its unique properties make it suitable for various industrial processes.
Wirkmechanismus
The mechanism of action of ®-2-((S)-2-Amino-5-guanidinopentanamido)-3-(4-hydroxyphenyl)propanoicacid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and other non-covalent interactions with its targets, leading to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Arginine: A similar compound with a guanidino group, commonly found in proteins.
Tyrosine: An amino acid with a hydroxyl group on the phenyl ring, similar to the structure of ®-2-((S)-2-Amino-5-guanidinopentanamido)-3-(4-hydroxyphenyl)propanoicacid.
Uniqueness
What sets ®-2-((S)-2-Amino-5-guanidinopentanamido)-3-(4-hydroxyphenyl)propanoicacid apart from these similar compounds is its combination of functional groups and stereochemistry. This unique structure allows it to participate in a wider range of chemical reactions and biological interactions.
Eigenschaften
Molekularformel |
C15H23N5O4 |
|---|---|
Molekulargewicht |
337.37 g/mol |
IUPAC-Name |
(2R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C15H23N5O4/c16-11(2-1-7-19-15(17)18)13(22)20-12(14(23)24)8-9-3-5-10(21)6-4-9/h3-6,11-12,21H,1-2,7-8,16H2,(H,20,22)(H,23,24)(H4,17,18,19)/t11-,12+/m0/s1 |
InChI-Schlüssel |
XTWSWDJMIKUJDQ-NWDGAFQWSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C[C@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N)O |
Kanonische SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CCCN=C(N)N)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(2,2-Dimethylpropyl)[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one](/img/structure/B13115413.png)


![3-methyl-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazine-4-thione](/img/structure/B13115427.png)

![2-Cyclopropylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione](/img/structure/B13115435.png)

![(2S,4S)-1-Azabicyclo[2.2.1]heptane-2-carboxylicacid](/img/structure/B13115446.png)
![7-Aminothiadiazolo[5,4-d]pyrimidine-5-thiol](/img/structure/B13115452.png)





